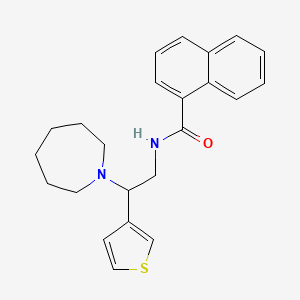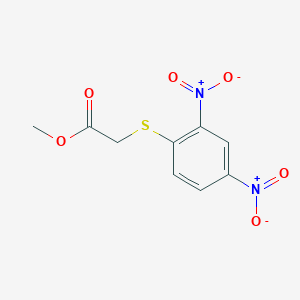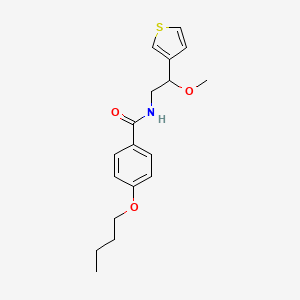
4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals due to its bioactivity . The molecule also contains a thiophene ring, a sulfur-containing heterocycle that is found in many important drugs and functional materials .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could participate in hydrolysis reactions under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Prevention of Cerebral Vasospasm
Research has explored the use of endothelin receptor antagonists, including compounds structurally related to 4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of such antagonists significantly decreased the magnitude of constriction in blood vessels, suggesting potential therapeutic applications in vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have shown significant anti-inflammatory and analgesic activities. These novel compounds were found to be effective cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Organogels and Material Science
The synthesis and investigation of organogels based on amphiphilic compounds, including those related to this compound, have contributed to the understanding of gelation properties and the design of novel organogels. These studies are crucial for the development of materials with potential applications in drug delivery and tissue engineering (Wu et al., 2011).
Antimicrobial Applications
Research into substituted benzoates similar to the compound of interest has shown promising antimicrobial properties, particularly against mycobacterial species. Such compounds have demonstrated higher activity than traditional standards like ciprofloxacin and isoniazid, indicating potential applications in antimicrobial therapies (Tengler et al., 2013).
CCR5 Antagonists for HIV Treatment
The practical synthesis of orally active CCR5 antagonists, structurally akin to this compound, highlights the compound's relevance in developing treatments for diseases such as HIV. These antagonists prevent the virus from entering human cells, representing a significant step forward in HIV therapy (Ikemoto et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-butoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-4-10-22-16-7-5-14(6-8-16)18(20)19-12-17(21-2)15-9-11-23-13-15/h5-9,11,13,17H,3-4,10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTYTJIUIGNTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600830.png)

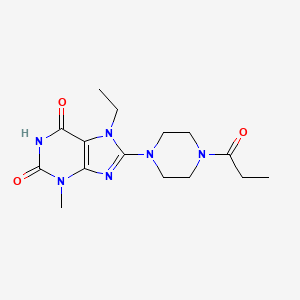
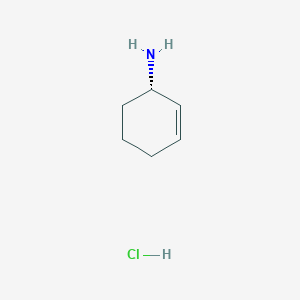
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2600837.png)
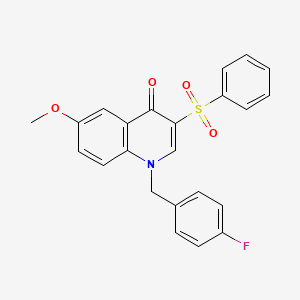
![2,4,6-trimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2600839.png)

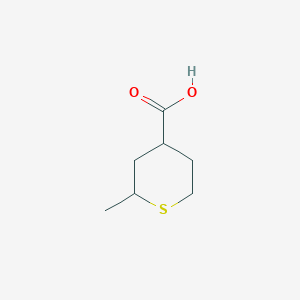
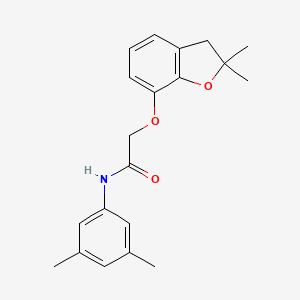
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
